N,N,2,3,4,5-hexadeuterio-6-(deuteriomethyl)aniline N,N,2,3,4,5-hexadeuterio-6-(deuteriomethyl)aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC17955469
InChI: InChI=1S/C7H9N/c1-6-4-2-3-5-7(6)8/h2-5H,8H2,1H3/i1D,2D,3D,4D,5D/hD2
SMILES:
Molecular Formula: C7H9N
Molecular Weight: 114.20 g/mol

N,N,2,3,4,5-hexadeuterio-6-(deuteriomethyl)aniline

CAS No.:

Cat. No.: VC17955469

Molecular Formula: C7H9N

Molecular Weight: 114.20 g/mol

* For research use only. Not for human or veterinary use.

N,N,2,3,4,5-hexadeuterio-6-(deuteriomethyl)aniline -

Specification

Molecular Formula C7H9N
Molecular Weight 114.20 g/mol
IUPAC Name N,N,2,3,4,5-hexadeuterio-6-(deuteriomethyl)aniline
Standard InChI InChI=1S/C7H9N/c1-6-4-2-3-5-7(6)8/h2-5H,8H2,1H3/i1D,2D,3D,4D,5D/hD2
Standard InChI Key RNVCVTLRINQCPJ-LQHBDRBESA-N
Isomeric SMILES [2H]CC1=C(C(=C(C(=C1N([2H])[2H])[2H])[2H])[2H])[2H]
Canonical SMILES CC1=CC=CC=C1N

Introduction

Structural and Molecular Characteristics

Atomic Composition and Isotopic Configuration

N,N,2,3,4,5-hexadeuterio-6-(deuteriomethyl)aniline (IUPAC name: N,N,2,3,4,5-hexadeuterio-6-(deuteriomethyl)aniline) features a benzene ring substituted with an amino group (-ND2) and a deuteriomethyl group (-CD3) at the ortho position (Figure 1). The molecular formula C7D7H2N reflects the replacement of seven hydrogens with deuterium: two on the methyl group, four on the benzene ring, and one on the amino group .

Table 1: Key molecular properties of N,N,2,3,4,5-hexadeuterio-6-(deuteriomethyl)aniline

PropertyValue
Molecular FormulaC7H9N (C7D7H2N isotopic form)
Molecular Weight114.20 g/mol
XLogP31.3
Topological Polar SA26 Ų
Hydrogen Bond Donors1
Isotope Atom Count7

Data derived from PubChem and VulcanChem.

Resonance and Electronic Effects

The compound’s electronic structure is influenced by resonance between the amino group and the aromatic ring. The lone pair on the nitrogen atom delocalizes into the ring, stabilizing the molecule but reducing basicity compared to aliphatic amines . Deuterium substitution minimally alters this resonance but significantly impacts vibrational modes, as evidenced by infrared (IR) and Raman spectroscopy.

Synthesis and Deuteration Techniques

Catalytic Hydrogen-Deuterium Exchange

The primary synthesis route involves exposing N,N-dimethylaniline to D₂ gas under high-pressure conditions (5–10 atm) in the presence of palladium on carbon (Pd/C) at 80–120°C. This method achieves >95% deuteration efficiency at ring and methyl positions:

C7H10N+7D2Pd/CC7D7H2N+7HD\text{C}_7\text{H}_{10}\text{N} + 7\text{D}_2 \xrightarrow{\text{Pd/C}} \text{C}_7\text{D}_7\text{H}_2\text{N} + 7\text{HD}

Table 2: Optimized deuteration conditions

ParameterValue
Catalyst5% Pd/C
Temperature100°C
Pressure8 atm D₂
Reaction Time24–48 hours
Deuteration Yield95–98%

Purification and Analysis

Post-synthesis purification employs fractional distillation under reduced pressure (boiling point: ~184°C), followed by gas chromatography-mass spectrometry (GC-MS) to confirm isotopic purity. Nuclear magnetic resonance (¹H NMR) reveals near-complete suppression of proton signals in deuterated positions, with residual protons observable at δ 6.5–7.0 ppm (aromatic) and δ 2.3 ppm (methyl) .

Chemical Reactivity and Isotopic Effects

Acid-Base Behavior

The compound’s basicity (pKa ≈ 4.6) is marginally lower than non-deuterated aniline due to deuterium’s higher mass reducing nitrogen’s lone pair availability . In D₂O, the amino group undergoes slow exchange:

C7D7H2ND2+D2OC7D7H2ND2D++OD\text{C}_7\text{D}_7\text{H}_2\text{ND}_2 + \text{D}_2\text{O} \rightleftharpoons \text{C}_7\text{D}_7\text{H}_2\text{ND}_2\text{D}^+ + \text{OD}^-

Electrophilic Substitution

Deuterium’s electron-withdrawing inductive effect slightly deactivates the ring, directing electrophiles (e.g., nitronium ions) to the para position. Comparative studies show a 10–15% rate reduction for nitration versus non-deuterated analogs.

Applications in Scientific Research

NMR Spectroscopy

The compound’s deuterium atoms provide sharp, well-resolved signals in ²H NMR, enabling precise tracking in reaction mechanisms. For example, in Pd-catalyzed cross-couplings, deuterium labels help identify regioselectivity and kinetic isotope effects (KIEs) .

PropertyN,N,2,3,4,5-hexadeuterio-6-(deuteriomethyl)anilineN,N-Dimethylaniline
Molecular Weight114.20 g/mol121.18 g/mol
Boiling Point184°C193°C
KIE (C-H vs. C-D)6–10N/A
NMR Shift (¹H, aromatic)δ 6.8–7.1δ 6.6–7.2

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